molecular formula C6H9ClN2O B2523264 4,5-Dimethyl-2-pyrimidinol hydrochloride CAS No. 34939-17-8; 92000-23-2

4,5-Dimethyl-2-pyrimidinol hydrochloride

Cat. No.: B2523264
CAS No.: 34939-17-8; 92000-23-2
M. Wt: 160.6
InChI Key: HOCNVUHATLZBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-pyrimidinol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-pyrimidinol hydrochloride typically involves the reaction of 4,5-dimethylpyrimidine with hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-pyrimidinol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, pyrimidine N-oxides, and reduced pyrimidine derivatives .

Scientific Research Applications

4,5-Dimethyl-2-pyrimidinol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-pyrimidinol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-pyrimidinol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

5,6-dimethyl-1H-pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-3-7-6(9)8-5(4)2;/h3H,1-2H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCNVUHATLZBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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